5-Bromo-2-hydroxypyrimidine: A Strategic Scaffold in Medicinal Chemistry
5-Bromo-2-hydroxypyrimidine: A Strategic Scaffold in Medicinal Chemistry
Topic: 5-Bromo-2-hydroxypyrimidine: Chemical Structure, Properties, and Synthetic Utility Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Process Chemists
Executive Summary
5-Bromo-2-hydroxypyrimidine (CAS 38353-06-9) serves as a linchpin intermediate in the synthesis of bioactive heterocycles, particularly kinase inhibitors and GPCR antagonists. Its structural duality—existing in a tautomeric equilibrium between a hydroxy-pyrimidine and a pyrimidinone—dictates its reactivity profile and solubility. This guide analyzes the physicochemical properties, industrial synthesis, and divergent functionalization strategies of this scaffold, providing actionable protocols for drug development workflows.
Chemical Structure & Tautomerism
Understanding the tautomeric nature of 5-bromo-2-hydroxypyrimidine is not merely academic; it is the primary determinant of reaction outcomes, particularly in alkylation and chlorination chemistries.
The Keto-Enol Equilibrium
While often named "2-hydroxypyrimidine," the compound predominantly exists as the 2(1H)-pyrimidinone (keto form) in the solid state and in polar solvents. This preference is driven by the resonance stabilization of the amide-like linkage within the ring.
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Implication for Nucleophilic Substitution: When using electrophiles (e.g., alkyl halides), reaction at the nitrogen (N-alkylation) is often favored over the oxygen (O-alkylation) unless specific conditions (e.g., silver salts, hard/soft acid-base tuning) are employed.
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Implication for Chlorination: The "hydroxy" group is chemically equivalent to an amide carbonyl, requiring activation by phosphorylating agents (like POCl₃) to convert it into a leaving group (chloride).
Caption: Tautomeric equilibrium favoring the keto form and its impact on alkylation regioselectivity.
Physicochemical Properties
The following data aggregates experimental values and predictive models essential for handling and characterization.
| Property | Value / Description | Context for Chemists |
| CAS Number | 38353-06-9 | Primary identifier.[1][2][3][4][5][6] |
| Molecular Formula | C₄H₃BrN₂O | MW: 174.98 g/mol .[2][3][4][7] |
| Appearance | White to light orange crystalline powder | Color can darken upon oxidation/light exposure. |
| Melting Point | 230–235 °C (decomposition) | High MP reflects strong intermolecular H-bonding (dimerization). |
| Solubility | DMSO, Methanol, DMF | Poor solubility in non-polar solvents (DCM, Hexane). |
| pKa (Predicted) | ~9.2 (OH/NH deprotonation) | Weakly acidic; forms salts with strong bases (NaOH, NaH). |
| Density | ~1.9 g/cm³ | High density due to bromine atom.[3] |
Synthesis & Manufacturing
The industrial preparation of 5-bromo-2-hydroxypyrimidine prioritizes "green" oxidants to minimize waste. The most robust route involves the bromination of 2-hydroxypyrimidine.
Preferred Route: Oxidative Bromination
Direct use of elemental bromine (Br₂) is hazardous and atom-inefficient. Modern protocols utilize Hydrobromic Acid (HBr) combined with Hydrogen Peroxide (H₂O₂) to generate Br₂ in situ. This method increases bromine atom economy and produces water as the primary byproduct.
Reaction Scheme:
[6]
Caption: Green synthesis workflow utilizing in situ bromine generation for high atom economy.
Reactivity & Functionalization
5-Bromo-2-hydroxypyrimidine is rarely the final drug; it is a scaffold. Its utility lies in the divergent reactivity of the C2 and C5 positions.
A. Chlorination (The Gateway Reaction)
Converting the C2-hydroxyl to a C2-chloride is the most critical transformation, yielding 5-Bromo-2-chloropyrimidine . This intermediate unlocks Nucleophilic Aromatic Substitution (SNAr).
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Catalyst: N,N-Dimethylaniline or Triethylamine.[8]
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Mechanism: Formation of a dichlorophosphoryl intermediate followed by chloride displacement.
B. Site-Selective Coupling
Once converted to 5-bromo-2-chloropyrimidine, the molecule presents two electrophilic sites.
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C2 Position (Chlorine): Activated by the two adjacent nitrogen atoms. Highly reactive towards SNAr (amines, alkoxides, thiols).
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C5 Position (Bromine): Less activated for SNAr but excellent for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).
Strategic Order of Operations:
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Path A (Standard): Perform SNAr at C2 first (easier, no catalyst needed), then Suzuki coupling at C5.
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Path B (Advanced): Perform Suzuki at C5 first.[11] This requires careful catalyst selection to avoid oxidative addition at the activated C2-Cl bond.
Caption: Divergent reactivity map. The C2-Cl bond is chemically activated for nucleophilic attack, while C5-Br is preferred for metallation.
Experimental Protocols
Protocol 1: Synthesis of 5-Bromo-2-chloropyrimidine
This protocol converts the hydroxy group to a chloride, creating a versatile electrophile.
Safety: POCl₃ is highly corrosive and reacts violently with water. Perform in a fume hood.
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Setup: Charge a dry flask with 5-bromo-2-hydroxypyrimidine (1.0 eq) and Toluene (5-10 volumes).
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Activation: Add POCl₃ (2.0 eq) followed by N,N-Dimethylaniline (1.0 eq) dropwise.
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Reaction: Heat to reflux (approx. 110°C) for 3–5 hours. Monitor by TLC/HPLC for disappearance of starting material.
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Quench: Cool to room temperature. Pour the mixture slowly onto crushed ice/water with vigorous stirring (Exothermic!).
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Extraction: Extract with Ethyl Acetate. Wash organic layer with saturated NaHCO₃ (to remove phosphoric acid byproducts) and brine.
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Isolation: Dry over Na₂SO₄, concentrate, and recrystallize from Heptane/EtOAc if necessary.
Protocol 2: Suzuki-Miyaura Coupling (C5-Selective)
Targeting the C5-Bromine after C2 functionalization.
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Reagents: 2-Amino-5-bromopyrimidine derivative (1.0 eq), Aryl Boronic Acid (1.2 eq), K₂CO₃ (2.5 eq).
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Solvent: 1,4-Dioxane/Water (4:1 ratio).
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Catalyst: Pd(dppf)Cl₂ (5 mol%). Note: Bidentate ligands like dppf help stabilize the catalyst.
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Conditions: Degas solvents with Nitrogen. Heat at 90°C for 4–12 hours.
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Purification: Silica gel chromatography.
Applications in Drug Discovery
The 5-bromo-2-hydroxypyrimidine scaffold is a "privileged structure" in medicinal chemistry.[11]
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Kinase Inhibitors: The pyrimidine ring mimics the adenine core of ATP, allowing it to bind to the ATP-binding pocket of kinases. The C5-substituent often accesses the "gatekeeper" region of the kinase.
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Endothelin Receptor Antagonists: Used in the synthesis of analogues related to Macitentan , where the pyrimidine core serves as a central hub connecting lipophilic domains.
Safety & Handling (MSDS Highlights)
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GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).
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Handling: Avoid dust formation. Use local exhaust ventilation.
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Storage: Store in a cool, dry place. Keep container tightly closed. Stable under recommended storage conditions.
References
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BuyersGuideChem. 5-Bromo-2-hydroxypyrimidine Properties and Suppliers. Available at: [Link]
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National Institutes of Health (PubChem). 5-Bromo-2(1H)-pyrimidinone Compound Summary.[7] Available at: [Link]
- Google Patents.One-step synthesis method of 5-bromo-2-chloropyrimidine (CN114591250A).
Sources
- 1. 5-Bromo-2-hydroxypyrimidine | 38353-06-9 [chemnet.com]
- 2. 5-Bromo-2-hydroxypyrimidine | CAS 38353-06-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. buyersguidechem.com [buyersguidechem.com]
- 4. 5-溴-2-羟基嘧啶 95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 5-Bromo-2-hydroxypyrimidine | 38353-06-9 [chemicalbook.com]
- 6. One-step synthesis method of 5-bromo-2-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
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